molecular formula C5H5ClO2S2 B8717099 4-Methylthiophene-3-sulfonyl chloride CAS No. 88100-85-0

4-Methylthiophene-3-sulfonyl chloride

Cat. No.: B8717099
CAS No.: 88100-85-0
M. Wt: 196.7 g/mol
InChI Key: MRPVZLLLSNFAEA-UHFFFAOYSA-N
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Description

4-Methylthiophene-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H5ClO2S2 and its molecular weight is 196.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Herbicide Development

One of the primary applications of 4-methylthiophene-3-sulfonyl chloride is as an intermediate in the synthesis of herbicides, particularly thiencarbazone-methyl. This herbicide acts as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of essential amino acids in plants, which halts cell division and inhibits weed growth.

Case Study: Thiencarbazone-Methyl

  • Active Ingredient : Thiencarbazone-methyl
  • Mechanism : ALS inhibition
  • Target Weeds : Gramineous and broad-leaved weeds
  • Application Method : Soil application and foliar spraying
  • Efficacy : Effective against species like crab grass, Amaranthus retroflexus, and Cyperus rotundus

The synthesis process involves reacting this compound with other reagents to produce thiencarbazone-methyl with high purity and yield. This compound has demonstrated excellent control over various weed species in agricultural settings, making it a valuable tool for crop management .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for various chemical transformations. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

Reactions Involving this compound

  • Nucleophilic Substitution : The sulfonyl chloride can react with amines to form sulfonamides.
  • Formation of Sulfonyl Isocyanates : It can be converted into sulfonyl isocyanates, which are useful in synthesizing triazolinones and other nitrogen-containing heterocycles .

Medicinal Chemistry

Research has indicated that thiophene derivatives exhibit a range of biological activities, including anticancer and anti-diabetic effects. The unique structure of this compound allows for modifications that enhance its pharmacological properties.

  • Anticancer Activity : Studies have shown that thiophene derivatives can inhibit tumor growth through various mechanisms.
  • Anti-Diabetic Effects : Some derivatives demonstrate potential in managing blood glucose levels by targeting specific metabolic pathways .

Data Table: Summary of Applications

Application AreaCompound/DerivativeMechanism/UseEfficacy/Notes
Herbicide DevelopmentThiencarbazone-methylALS inhibitionEffective against multiple weed species
Synthetic Organic ChemistryVarious sulfonamidesNucleophilic substitutionVersatile building block for complex syntheses
Medicinal ChemistryThiophene derivativesAnticancer and anti-diabetic activitiesExhibits significant biological activity

Properties

CAS No.

88100-85-0

Molecular Formula

C5H5ClO2S2

Molecular Weight

196.7 g/mol

IUPAC Name

4-methylthiophene-3-sulfonyl chloride

InChI

InChI=1S/C5H5ClO2S2/c1-4-2-9-3-5(4)10(6,7)8/h2-3H,1H3

InChI Key

MRPVZLLLSNFAEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 34 g of lithium 4-methyl-3-thiophenesulfinate in 220 ml of water cooled to 10° C. was added a suspension of 26.7 g of N-chlorosuccinimide in 80 ml of 2-propanol portionwise during 5 minutes. An additional 75 ml of 2-propanol was added to dissolve the reagents and the mixture was stirred for 70 minutes at 20° C. A large excess (1 liter) of water was then added and the mixture was extracted with methylene chloride 3 times. The methylene chloride portions were combined, dried over sodium sulfate and the solvent removed in vacuo to yield 4-methyl-3-thiophenesulfonyl chloride. This product was dissolved in 100 ml of tetrahydrofuran and 70 ml of concentrated aqueous ammonia was then added, and the mixture stirred overnight. Concentration of the resultant solution in vacuo and dilution of the residue with water yielded a solid which was filtered, washed with water and stirred with hot 1-chlorobutane, cooled and filtered to yield 14 g of the desired solid compound, m.p. 73°-85°.
Name
lithium 4-methyl-3-thiophenesulfinate
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

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